molecular formula C8H15NO B2363929 2-Amino-2-cyclohex-3-en-1-ylethanol CAS No. 1183189-02-7

2-Amino-2-cyclohex-3-en-1-ylethanol

Cat. No. B2363929
M. Wt: 141.214
InChI Key: PLEQQOSWTPGIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound with the molecular formula C8H15NO. It is also known as ACE or 2-ACE. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science. In

Scientific Research Applications

  • Stereocontrolled Preparation Methods : Cyclohex-2-enol reacts under Mitsunobu reaction conditions to give products leading to trisubstituted cyclohexanes. These adducts are used to produce a range of amino alcohols in a stereocontrolled manner (Sammes & Thetford, 1989).

  • Synthesis of Heterocycles : Synthesis of unusual heterocycles has been achieved by reacting amines with specific cyclohex-2-enone derivatives, yielding high yields of quinoline derivatives (Majumdar & Samanta, 2001).

  • Formation of Aminocyclitols : Utilizing 2-azidocyclooct-3-en-1-ol, various aminocyclitols have been synthesized. The mechanism of formation of these products has been thoroughly investigated (Karavaizoglu & Salamci, 2020).

  • Photochemical Reactions : Photolysis of alkynylcyclohex-2-enones has been studied, leading to the formation of hexahydro-naphthalenones, showing the potential of cyclohex-2-enone derivatives in photochemical applications (Witte & Margaretha, 1999).

  • Interaction with Cyclodextrins : Amino acid derivatives of cyclohex-2-enone have been used to study their interactions with cyclodextrins, revealing insights into molecular binding and equilibrium constants (Mrozek et al., 2002).

  • Stereoselective Epoxidation : Studies on stereoselective epoxidation of cyclohex-3-en-1-ol derivatives have been conducted, providing routes to synthesize various amino alcohols (Da Silva Pinto et al., 2017).

  • Synthesis of Cyclohexene Derivatives : Research on the synthesis of cyclohexene derivatives via reactions with amines has been explored, demonstrating a range of possible chemical transformations (Timokhina et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “2-Amino-2-cyclohex-3-en-1-ylethanol”, specific safety and hazard data could not be found in the available sources .

properties

IUPAC Name

2-amino-2-cyclohex-3-en-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEQQOSWTPGIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclohex-3-en-1-ylethanol

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